molecular formula C4H3IN2O B12968542 4-Iodo-1H-imidazole-2-carbaldehyde

4-Iodo-1H-imidazole-2-carbaldehyde

Cat. No.: B12968542
M. Wt: 221.98 g/mol
InChI Key: LBBNSPSCRAUHDG-UHFFFAOYSA-N
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Description

5-Iodo-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-imidazole-2-carbaldehyde typically involves the iodination of 1H-imidazole-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 5-position of the imidazole ring.

Industrial Production Methods: While specific industrial production methods for 5-Iodo-1H-imidazole-2-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 5-Iodo-1H-imidazole-2-carboxylic acid.

    Reduction: 5-Iodo-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

    1H-Imidazole-2-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    2-Imidazolecarboxaldehyde: Similar structure but without the iodine atom, affecting its chemical properties and reactivity.

    4-Methyl-5-imidazolecarboxaldehyde: Substituted at different positions, leading to different chemical behavior and applications.

Uniqueness: 5-Iodo-1H-imidazole-2-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

5-iodo-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)

InChI Key

LBBNSPSCRAUHDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C=O)I

Origin of Product

United States

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